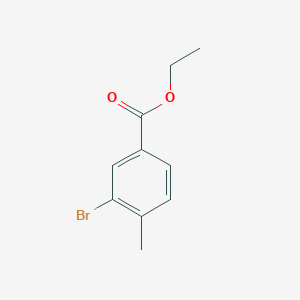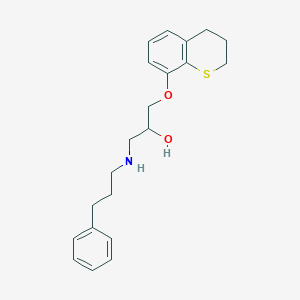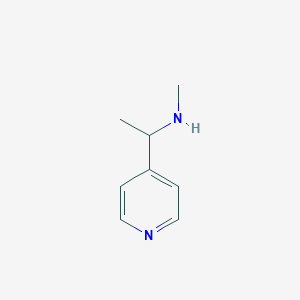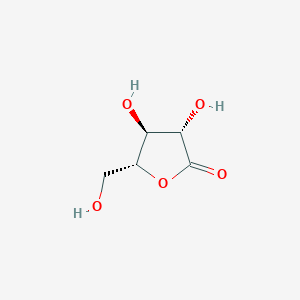
D-アラビノノ-1,4-ラクトン
説明
D-Arabinono-1,4-lactone is an organic compound that is a cyclic ester derived from D-arabinose. It is a white solid that can be converted into vitamin C (ascorbic acid) in biological systems. This compound is significant due to its role as a precursor in the biosynthesis of erythroascorbate, an analog of ascorbic acid found in fungi .
科学的研究の応用
D-Arabinono-1,4-lactone has several applications in scientific research:
Medicine: Research into D-Arabinono-1,4-lactone’s role in vitamin C biosynthesis has implications for understanding and potentially treating conditions related to vitamin C deficiency.
作用機序
Target of Action
D-Arabinono-1,4-lactone primarily targets the enzyme D-arabinono-1,4-lactone oxidase (ALO) . This enzyme is localized to the mitochondria and plays a crucial role in the biosynthesis of D-erythroascorbic acid (EASC) , an important antioxidant .
Mode of Action
D-Arabinono-1,4-lactone acts as a substrate for the enzyme ALO . The ALO enzyme catalyzes the oxidation of D-Arabinono-1,4-lactone to dehydro-D-arabinono-1,4-lactone , with the reduction of oxygen to hydrogen peroxide .
Biochemical Pathways
The primary biochemical pathway affected by D-Arabinono-1,4-lactone is the biosynthesis of EASC . EASC is a five-carbon analog of L-ascorbic acid (vitamin C) and is a substitute for ascorbic acid in fungi where ascorbic acid is rare or absent . The ALO enzyme, which D-Arabinono-1,4-lactone targets, plays a crucial role in this pathway .
Pharmacokinetics
Its conversion to easc in biological systems suggests that it is bioavailable and can be metabolized effectively .
Result of Action
The action of D-Arabinono-1,4-lactone results in the production of EASC, an important antioxidant . In the fungus Magnaporthe oryzae, disruption of the ALO enzyme led to defects in vegetative growth and conidiogenesis . This suggests that D-Arabinono-1,4-lactone, through its conversion to EASC, plays a role in these biological processes.
Action Environment
Given its role in antioxidant processes, it is plausible that oxidative stress conditions could influence its action and efficacy .
生化学分析
Biochemical Properties
D-Arabinono-1,4-lactone interacts with several enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of erythroascorbate . It is also a substrate for the enzyme D-arabinono-1,4-lactone oxidase , which belongs to the family of oxidoreductases . This enzyme catalyzes the oxidation of D-arabinono-1,4-lactone .
Cellular Effects
D-Arabinono-1,4-lactone has various effects on cells and cellular processes. For instance, it is known to influence cell function by participating in the biosynthesis of erythroascorbate . In the fungus Magnaporthe oryzae, a protein containing a D-arabinono-1,4-lactone oxidase domain was found to be essential for growth, conidiogenesis, and pathogenicity .
Molecular Mechanism
At the molecular level, D-Arabinono-1,4-lactone exerts its effects through binding interactions with biomolecules and changes in gene expression. The enzyme D-arabinono-1,4-lactone oxidase, which interacts with D-Arabinono-1,4-lactone, employs FAD as a cofactor . The oxidation of D-arabinono-1,4-lactone by this enzyme is a key step in the biosynthesis of erythroascorbate .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of D-Arabinono-1,4-lactone can change. For instance, in the fungus Magnaporthe oryzae, disruption of the gene encoding a protein that interacts with D-Arabinono-1,4-lactone led to defects in vegetative growth and conidiogenesis .
Metabolic Pathways
D-Arabinono-1,4-lactone is involved in the ascorbate and aldarate metabolism pathway . It is converted into dehydro-D-arabinono-1,4-lactone in a reaction catalyzed by the enzyme D-arabinono-1,4-lactone oxidase .
Subcellular Localization
The enzyme D-arabinono-1,4-lactone oxidase, which interacts with D-Arabinono-1,4-lactone, is localized to the mitochondria . This suggests that D-Arabinono-1,4-lactone may also be present in the mitochondria, where it participates in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: D-Arabinono-1,4-lactone is typically synthesized from D-arabinose through an acid-catalyzed cyclization reaction. The process involves the conversion of D-arabinose into its lactone form by treating it with an acid catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, the production of D-Arabinono-1,4-lactone involves similar cyclization reactions but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as crystallization to obtain the final product .
Types of Reactions:
Oxidation: D-Arabinono-1,4-lactone undergoes oxidation reactions, particularly when catalyzed by enzymes such as D-arabinono-1,4-lactone oxidase.
Reduction: While less common, reduction reactions can also occur under specific conditions, leading to the formation of reduced derivatives of the compound.
Common Reagents and Conditions:
Oxidation Reagents: Oxygen and flavin adenine dinucleotide (FAD) are commonly involved in the enzymatic oxidation of D-Arabinono-1,4-lactone.
Reaction Conditions: These reactions typically occur under mild conditions, often in aqueous solutions at neutral pH.
Major Products:
類似化合物との比較
- D-Arabinonic acid γ-lactone
- D-Gulonic acid γ-lactone
- L-Galactono-1,4-lactone
- L-Gulono-1,4-lactone
Comparison: D-Arabinono-1,4-lactone is unique due to its specific role in the biosynthesis of erythroascorbate in fungi, whereas other similar compounds like L-Galactono-1,4-lactone and L-Gulono-1,4-lactone are involved in the biosynthesis of ascorbic acid in plants and animals . The structural differences among these compounds result in distinct enzymatic pathways and biological functions.
特性
IUPAC Name |
(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-JJYYJPOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13280-76-7, 2782-09-4 | |
| Record name | Arabinono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13280-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Arabinono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2782-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arabinonic acid, gamma-lactone, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


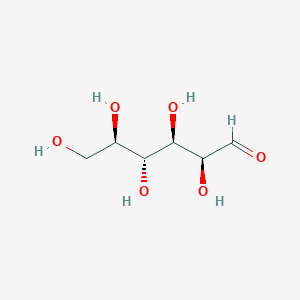

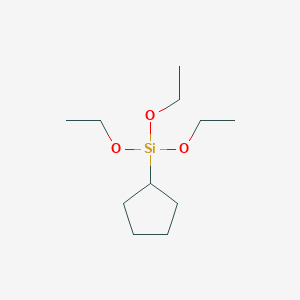
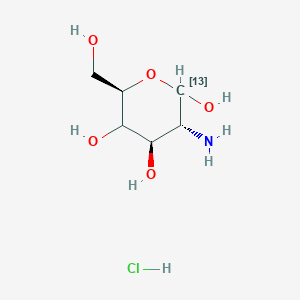
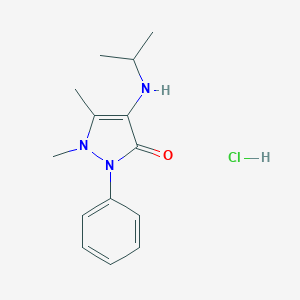
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)

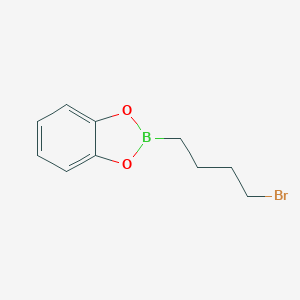
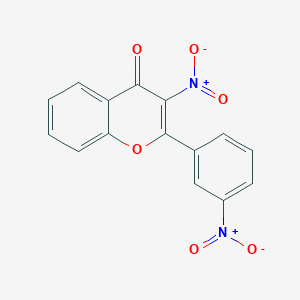
![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
